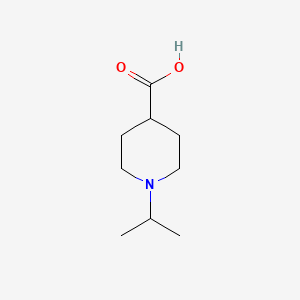

1-Isopropylpiperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(2)10-5-3-8(4-6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOQCOOUTPQMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424410 | |

| Record name | 1-Isopropylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280771-97-3 | |

| Record name | 1-Isopropylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-Isopropylpiperidine-4-carboxylic acid

An In-depth Technical Guide to the Synthesis of 1-Isopropylpiperidine-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for this compound (CAS 280771-97-3), a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] We present two core synthetic strategies: Reductive Amination and Direct N-Alkylation. This document furnishes detailed, step-by-step experimental protocols, a comparative analysis of the methodologies, and the underlying chemical principles guiding the choice of reagents and reaction conditions. The content is designed for researchers, chemists, and process development professionals, offering actionable insights for laboratory-scale synthesis and considerations for scale-up.

Introduction: The Significance of the 1-Isopropylpiperidine Scaffold

This compound is a Cα,Cα-disubstituted amino acid analogue belonging to the piperidine class of compounds. The piperidine ring is a privileged scaffold in pharmaceutical science, appearing in numerous approved drugs due to its favorable physicochemical properties, including improved solubility and metabolic stability. The N-isopropyl group provides specific steric and electronic properties that can be crucial for modulating a molecule's interaction with biological targets. Consequently, efficient and robust synthesis of this building block is of paramount importance for drug discovery programs.

This guide will focus on the two most practical and reliable methods for its preparation, starting from commercially available piperidine-4-carboxylic acid (isonipecotic acid) or its ethyl ester.[3][4]

Pathway I: Reductive Amination of Piperidine-4-carboxylic Acid Precursors

Reductive amination is arguably the most efficient and widely used method for the N-alkylation of amines.[5] It proceeds via the in-situ formation of an iminium ion intermediate from the reaction of an amine with a carbonyl compound (in this case, acetone), followed by immediate reduction to the corresponding amine. This one-pot procedure typically offers high yields, excellent chemoselectivity, and avoids the common pitfalls of direct alkylation, such as the formation of quaternary ammonium salts.

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the secondary amine of the piperidine ring onto the carbonyl carbon of acetone. This is followed by dehydration under mildly acidic conditions to form a transient tertiary iminium ion. A hydride-based reducing agent, chosen for its compatibility with the acidic medium and its selectivity for the iminium ion over the ketone, then reduces the C=N+ bond to yield the final N-isopropyl product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose as it is mild, tolerant of slightly acidic conditions, and does not reduce the starting ketone at an appreciable rate.

Visualized Workflow: Reductive Amination

Sources

An In-depth Technical Guide to 1-Isopropylpiperidine-4-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropylpiperidine-4-carboxylic acid, a substituted piperidine derivative, presents a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic pathways, analytical characterization methodologies, and its emerging applications in drug discovery. By synthesizing available data with field-proven insights, this document serves as a critical resource for researchers leveraging this versatile building block in the development of novel therapeutics.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. Its conformational flexibility and the ability to be readily functionalized make it a privileged scaffold in drug design. The introduction of an isopropyl group at the nitrogen atom and a carboxylic acid at the 4-position imparts specific physicochemical properties to the this compound molecule, influencing its pharmacokinetic and pharmacodynamic profiles. This guide delves into the specifics of this valuable compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design and development. These properties dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| IUPAC Name | 1-propan-2-ylpiperidine-4-carboxylic acid | [1] |

| CAS Number | 280771-97-3 | [1] |

| Appearance | White crystalline powder | [2] |

Key Physicochemical Parameters

| Parameter | Value | Source |

| Boiling Point | 272 °C | [3] |

| Density | 1.057 g/cm³ | [3] |

| pKa | 4.04 ± 0.20 (Predicted) | [3] |

| XLogP3-AA (Predicted) | -1.2 | [1] |

Synthesis of this compound

The synthesis of this compound typically involves the N-alkylation of a piperidine-4-carboxylic acid precursor. A common and efficient method is reductive amination.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound via reductive amination of piperidine-4-carboxylic acid with acetone.

Materials:

-

Piperidine-4-carboxylic acid

-

Acetone

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) in dichloromethane.

-

Imine Formation: Add acetone (1.5-2 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup:

-

Quench the reaction by the slow addition of water.

-

Adjust the pH of the aqueous layer to approximately 2-3 with 1 M HCl.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford this compound as a white solid.

Causality behind Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the carboxylic acid functionality.

-

Solvent Selection: Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.

-

pH Adjustment: The acidification of the aqueous layer during workup ensures that the product, which is an amino acid, is in its protonated form and can be efficiently extracted into the organic phase.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), as well as signals for the piperidine ring protons and the acidic proton of the carboxylic acid, which would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region (typically 170-185 ppm). The carbons of the isopropyl group and the piperidine ring will have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, which often overlaps with C-H stretching vibrations. A strong carbonyl (C=O) stretching absorption is expected around 1700-1725 cm⁻¹.

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the compound (171.24). Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the piperidine ring. Predicted mass spectral data shows a [M+H]⁺ peak at m/z 172.13321.[4]

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of this compound.

HPLC Method Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Self-Validating System: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure reliable purity determination.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The piperidine-4-carboxylic acid moiety is a known scaffold for compounds targeting the central nervous system (CNS), due to its structural resemblance to GABA.

A search of the patent literature reveals that this chemical structure is cited in numerous patents, indicating its utility in the development of novel therapeutic agents.[1] These patents often involve the modification of the carboxylic acid group to form amides, esters, or other derivatives, and explore their activity against a range of biological targets. While specific biological targets for derivatives of this compound are diverse and proprietary, the general areas of investigation include, but are not limited to, neurological disorders, inflammatory conditions, and metabolic diseases.[5][6]

The isopropyl group on the piperidine nitrogen can influence the compound's lipophilicity and metabolic stability, potentially improving its drug-like properties compared to unsubstituted or smaller N-alkyl analogs.

Conclusion

This compound is a valuable synthetic intermediate with favorable physicochemical properties for its use in drug discovery. This guide has provided a detailed overview of its chemical characteristics, a robust synthetic protocol, and methods for its analytical characterization. As research into novel therapeutics continues, the strategic use of such well-defined building blocks will remain a cornerstone of medicinal chemistry, enabling the efficient exploration of chemical space and the development of next-generation medicines.

References

- Angew. Chem. Int. Ed. 2018, 57, 10949. (No URL provided in search results)

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.

- Kilo, M., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 19(7), 9858-9878. [Link]

- PubChemLite. (n.d.). This compound (C9H17NO2).

- D'hooghe, M., et al. (2012). Spectroscopic studies of the 1:1 complex of piperidine-4-carboxylic acid (isonipecotic acid) with 2,6-dichloro-4-nitrophenol. Journal of Molecular Structure, 1022, 137-144. [Link]

- Google Patents. (n.d.). FR2480771B1.

- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChem. (n.d.). 4-Piperidinecarboxylic acid. National Center for Biotechnology Information.

- Berg, K., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 213, 113177. [Link]

- PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information.

- Google Patents. (n.d.). ES2820737T3 - Pharmaceutical composition comprising phosphate chelator particles.

- Google Patents. (n.d.). EP0678771B1 - Stable aqueous solid particle dispersions.

- Google Patents. (n.d.). US7173037B2 - Carbamate-substituted pyrazolopyridines.

- The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.

- PubMed. (2003). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][2][7]benzothiazine as orally-active adhesion molecule inhibitors.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- SpectraBase. (n.d.). N-ISOPROPYL-PIPERIDINE - Optional[13C NMR] - Chemical Shifts.

- 13-C NMR Chemical Shift Table.pdf (No URL provided in search results)

- Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.

- ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)....

- Ley, S. V., et al. (2010). The Continuous-Flow Synthesis of Carboxylic Acids using CO2 in a Tube-In-Tube Gas Permeable Membrane Reactor. Angewandte Chemie International Edition, 50(5), 1150-1153. [Link]

- PrepChem. (n.d.). Synthesis of pyridine-4-carboxylic acid.

- NIST. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. NIST Chemistry WebBook.

- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

- NIST. (n.d.). 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. NIST Chemistry WebBook.

Sources

- 1. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Isopropyl-piperidine-4-carboxylic acid, CasNo.280771-97-3 BOC Sciences United States [bocscichem.lookchem.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Isopropylpiperidine-4-carboxylic Acid

CAS Number: 280771-97-3 Molecular Formula: C₉H₁₇NO₂ Molecular Weight: 171.24 g/mol [1]

This technical guide provides a comprehensive overview of 1-Isopropylpiperidine-4-carboxylic acid, a valuable heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, plausible synthetic methodologies, expected analytical characteristics, and its potential applications in medicinal chemistry.

Introduction to the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[2][3] Its saturated, six-membered heterocyclic structure provides a rigid conformational scaffold that is amenable to diverse functionalization, making it a privileged element in the design of bioactive molecules. The N-substituted piperidine-4-carboxylic acid framework, in particular, offers two key points for chemical modification: the nitrogen atom and the carboxylic acid group. This dual functionality allows for the systematic exploration of chemical space to optimize pharmacological properties.

This compound, also known by its IUPAC name 1-propan-2-ylpiperidine-4-carboxylic acid, is a derivative of isonipecotic acid (piperidine-4-carboxylic acid).[1] Isonipecotic acid itself is recognized as a conformationally constrained analogue of the neurotransmitter γ-aminobutyric acid (GABA) and exhibits activity as a partial agonist at GABA-A receptors.[1] The introduction of an isopropyl group onto the piperidine nitrogen modulates the parent molecule's physicochemical properties, such as lipophilicity and basicity, which can significantly influence its biological activity and pharmacokinetic profile.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are crucial for designing synthetic transformations, purification procedures, and for predicting its behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | 1-propan-2-ylpiperidine-4-carboxylic acid | [1] |

| CAS Number | 280771-97-3 | [1] |

| Molecular Formula | C₉H₁₇NO₂ | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| Appearance | White crystalline powder | [4] |

| Boiling Point | 272 °C (Predicted) | |

| Density | 1.057 g/cm³ (Predicted) | |

| pKa | 4.04 ± 0.20 (Predicted) | |

| XLogP3 | -1.2 (Predicted) | [1] |

| Canonical SMILES | CC(C)N1CCC(CC1)C(=O)O | [1] |

| InChI Key | QDOQCOOUTPQMKW-UHFFFAOYSA-N | [1] |

Synthesis Methodologies

Reductive Amination of Piperidine-4-carboxylic Acid

Reductive amination is a versatile and widely used method for the N-alkylation of amines.[5][6] This one-pot reaction involves the condensation of an amine with a ketone or aldehyde to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent. In this case, the secondary amine of isonipecotic acid reacts with acetone to form the corresponding isopropyl-substituted product.

Plausible Experimental Protocol: Reductive Amination

Materials:

-

Piperidine-4-carboxylic acid (Isonipecotic acid)

-

Acetone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a stirred suspension of piperidine-4-carboxylic acid (1.0 eq) in DCE (or MeOH), add acetone (1.5-2.0 eq).

-

Add a catalytic amount of glacial acetic acid to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: If using NaBH₃CN, the reaction is typically run in methanol.

-

Continue stirring at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent that does not readily reduce the starting ketone (acetone).[7] Sodium cyanoborohydride is also effective and is stable in acidic conditions, which are often used to promote imine formation.[7]

-

Solvent: DCE is a common solvent for reactions with NaBH(OAc)₃.[7] Methanol is typically used with NaBH₃CN.[7]

-

Acid Catalyst: A catalytic amount of acetic acid accelerates the formation of the iminium ion intermediate, which is the species that is reduced.

Caption: Reductive amination workflow for the synthesis of this compound.

Direct N-Alkylation with an Isopropyl Halide

A more traditional approach involves the direct alkylation of the secondary amine of isonipecotic acid with an isopropyl halide, such as 2-bromopropane or 2-iodopropane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Plausible Experimental Protocol: Direct N-Alkylation

Materials:

-

Piperidine-4-carboxylic acid (Isonipecotic acid)

-

2-Bromopropane or 2-Iodopropane

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of piperidine-4-carboxylic acid (1.0 eq) in DMF or acetonitrile, add a base such as potassium carbonate (2.0-3.0 eq).

-

Add 2-bromopropane (1.2-1.5 eq) to the suspension.

-

Heat the reaction mixture to 50-70 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in water and adjust the pH to the isoelectric point of the product (around pH 4-5) with HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Alternatively, the product can be extracted from the aqueous solution with an organic solvent like ethyl acetate at an appropriate pH.

-

Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic inorganic base like K₂CO₃ is used to scavenge the HBr or HI produced, driving the reaction to completion.

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is suitable for this Sₙ2 reaction, as it can dissolve the reactants and facilitate the nucleophilic attack.

-

Workup: Adjusting the pH is a critical step for the isolation of the zwitterionic product.

Caption: Direct N-alkylation workflow for the synthesis of this compound.

Analytical Characterization (Expected)

Due to the absence of published experimental spectra for this compound, this section provides a predictive analysis of its expected spectroscopic data based on its chemical structure and known spectral characteristics of its constituent functional groups.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. The expected chemical shifts for the protons and carbons of this compound are discussed below.

Caption: Structure of this compound with proton and carbon labeling for NMR analysis.

Expected ¹H NMR Spectral Data (in CDCl₃ or D₂O):

-

Carboxylic Acid Proton (a): A broad singlet typically observed in the range of 10-12 ppm. This signal would disappear upon D₂O exchange.

-

Piperidine Protons (c, e): The axial and equatorial protons on the carbons adjacent to the nitrogen (C2 and C6) would likely appear as complex multiplets in the range of 2.5-3.5 ppm.

-

Piperidine Protons (d, f): The axial and equatorial protons on the carbons at C3 and C5 would also be complex multiplets, expected to be in the range of 1.5-2.5 ppm.

-

Piperidine Proton (g): The proton at C4, adjacent to the carboxylic acid group, would likely be a multiplet (tt or similar) around 2.3-2.8 ppm.

-

Isopropyl Methine Proton (h): A septet (or multiplet) in the range of 2.8-3.2 ppm, coupled to the six methyl protons.

-

Isopropyl Methyl Protons (i): A doublet in the range of 1.0-1.3 ppm, corresponding to the six equivalent methyl protons.

Expected ¹³C NMR Spectral Data (in CDCl₃ or D₂O):

-

Carboxylic Carbonyl Carbon: A signal in the range of 175-185 ppm.

-

Piperidine Carbons (C2, C6): Signals around 50-60 ppm.

-

Piperidine Carbons (C3, C5): Signals around 25-35 ppm.

-

Piperidine Carbon (C4): A signal around 40-45 ppm.

-

Isopropyl Methine Carbon: A signal in the range of 55-65 ppm.

-

Isopropyl Methyl Carbons: A signal around 18-22 ppm.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, electrospray ionization (ESI) in positive ion mode would be a suitable technique.

Expected Mass Spectrometry Data (ESI+):

-

[M+H]⁺: The protonated molecule would be observed at m/z 172.13.

-

[M+Na]⁺: The sodium adduct might be observed at m/z 194.11.

-

Fragmentation: Common fragmentation pathways for N-alkyl piperidines involve cleavage of the bonds alpha to the nitrogen atom.[2][8] A characteristic fragment would be the loss of the isopropyl group, leading to an ion corresponding to the piperidine-4-carboxylic acid radical cation. Another likely fragmentation is the loss of CO₂ (44 Da) from the carboxylic acid group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key expected absorptions for this compound are listed below.

Expected IR Spectral Data (KBr pellet or thin film):

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.

-

C-H Stretch (Aliphatic): Sharp peaks between 2850 and 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹.

-

C-N Stretch: A medium absorption in the range of 1000-1200 cm⁻¹.

-

O-H Bend: Bands in the regions of 1400-1440 cm⁻¹ and around 920 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

While there are no specific drugs in the market that explicitly contain the this compound moiety, its structural features make it a highly attractive building block in drug discovery. The N-substituted piperidine-4-carboxylic acid scaffold is present in a wide range of biologically active compounds, including analgesics, anti-inflammatory agents, and compounds targeting the central nervous system.[9]

The isopropyl group at the nitrogen atom can serve several purposes in a drug candidate:

-

Modulation of Lipophilicity: The isopropyl group increases the lipophilicity of the parent isonipecotic acid, which can enhance membrane permeability and oral bioavailability.

-

Steric Influence: The bulky isopropyl group can provide steric hindrance that may influence binding to a biological target or affect metabolic stability.

-

Pharmacophore Element: The N-isopropylpiperidine moiety can act as a key pharmacophoric element, engaging in hydrophobic interactions within a receptor's binding pocket.

The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

Based on GHS classifications from supplier information, this compound is considered harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area, such as a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the dual reactivity of the piperidine nitrogen and the carboxylic acid group, makes it an important tool for the construction of complex molecules. While experimental data for this specific compound is limited in the public domain, its chemical properties and reactivity can be reliably predicted based on the extensive knowledge of piperidine chemistry. As the quest for novel therapeutics continues, the utility of such well-defined and functionalized scaffolds will undoubtedly remain a cornerstone of drug discovery efforts.

References

- Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 743-754.

- Valli, M., de Oliveira, D. N., & de Souza, V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1285-1294.

- Vasilevsky, S. F., & El-Sayed, N. (2021).

- Mass Fragmentation Characteristics of Piperazine Analogues. (2019). Journal of Chinese Mass Spectrometry Society, 40(3), 263-270.

- Valli, M., & de Souza, V. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 25(12), 2276-2284.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 4-Piperidinecarboxylic acid.

- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026, January 5). Ningbo Inno Pharmchem Co., Ltd. Retrieved from a relevant chemical industry news source.

- Reductive Amination & Amide Synthesis (IOC 40). (2022, April 29). The Organic Chemistry Tutor. [Video]. YouTube. [Link]...

- Narayanasamy, J., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 182, 111634.

- El-Gohary, N. S., & El-Enany, M. M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1547.

- Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (2019). ResearchGate.

- Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.

- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.

- Gable, K. P. (n.d.). 13C NMR Chemical Shifts. Oregon State University.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

- Stack Exchange. (2018, May 9). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Chemistry Stack Exchange.

- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.

- Reductive Amination & Amide Synthesis (IOC 40). (2022, April 29). TMP Chem. [Video]. YouTube. [Link]...

- Szafran, M., & Dega-Szafran, Z. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Magnetic Resonance in Chemistry, 23(11), 916-920.

- Norris, J. (2018, April 11).

- Wimmer, L., et al. (2025, February 20).

- Ciardi, M., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Medicinal Chemistry, 56(15), 6245-6254.

- Kiss, N. Z., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2309.

- CN104610129A - Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester. (2015).

- PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1).

- Cheméo. (n.d.). Chemical Properties of Isonipecotic acid, N-acryloyl-, butyl ester.

- Sharma, P., et al. (2020). Catalytic assay of Schiff base Co(II), Ni(II), Cu(II) and Zn(II) complexes for N-alkylation of heterocycles with 1,3-dibromopropane. Journal of Chemical Sciences, 132(1), 78.

- De Meo, C., et al. (2010). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 75(19), 6563–6574.

- LookChem. (n.d.). Cas 498-94-2,Isonipecotic acid.

Sources

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajchem-a.com [ajchem-a.com]

Introduction: The Strategic Value of the Isonipecotic Acid Scaffold

An In-Depth Technical Guide to 1-Isopropylpiperidine-4-carboxylic Acid for Advanced Research

In the landscape of modern drug discovery and development, the piperidine ring stands as a privileged scaffold, a structural motif consistently found in a multitude of biologically active compounds and marketed pharmaceuticals.[1] Its conformational rigidity and the synthetic versatility of its nitrogen atom allow for precise, three-dimensional exploration of chemical space. This compound, a derivative of isonipecotic acid (piperidine-4-carboxylic acid), represents a key building block within this chemical class.[] While isonipecotic acid itself is a known partial agonist of the GABA-A receptor, its N-alkylation, as seen in this compound, is a deliberate medicinal chemistry strategy.[3][4] The introduction of the isopropyl group modulates critical physicochemical properties such as lipophilicity and steric profile, influencing the molecule's potential interactions with biological targets and its pharmacokinetic properties.

This guide provides an in-depth technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, logical synthetic pathways, analytical characterization, and its strategic application as a versatile intermediate in the synthesis of novel chemical entities.

Part 1: Core Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental work. This compound is identified by a unique set of chemical descriptors that ensure its unambiguous identification in research and regulatory contexts.

Its molecular structure consists of a central piperidine ring with a carboxylic acid group at the 4-position and an isopropyl group attached to the nitrogen atom at the 1-position.

Caption: 2D structure of this compound.

The key quantitative and identifying properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | [][5][6] |

| Molecular Weight | 171.24 g/mol | [5][6][7] |

| Monoisotopic Mass | 171.125928785 Da | [5] |

| IUPAC Name | 1-propan-2-ylpiperidine-4-carboxylic acid | [][5] |

| CAS Number | 280771-97-3 | [5][6][7] |

| Synonyms | 1-(1-Methylethyl)-4-piperidinecarboxylic acid | [7] |

| Boiling Point | 272 °C (Predicted) | [7] |

| Density | 1.057 g/cm³ (Predicted) | [7] |

| pKa | 4.04 ± 0.20 (Predicted) | [7] |

Part 2: Synthesis and Purification Workflow

The synthesis of this compound is a clear illustration of N-functionalization of the piperidine scaffold. A robust and logical approach begins with the readily available precursor, piperidine-4-carboxylic acid (isonipecotic acid), or its corresponding ethyl ester, ethyl isonipecotate. The latter is often preferred in the initial alkylation step to prevent side reactions involving the acidic carboxylic acid proton.

The primary synthetic strategy involves the N-alkylation of the piperidine nitrogen with an isopropyl source. This can be achieved through two primary, high-yield pathways:

-

Direct Alkylation: Using an alkylating agent like 2-bromopropane in the presence of a non-nucleophilic base.

-

Reductive Amination: A milder and often more efficient method involving the reaction of the secondary amine with acetone, followed by reduction of the intermediate iminium ion.

Below is a detailed, self-validating protocol based on the reductive amination pathway, which is widely favored in modern organic synthesis for its efficiency and selectivity.

Experimental Protocol: Synthesis via Reductive Amination

Caption: Experimental workflow for the synthesis of the target compound.

Methodology:

-

Esterification (Optional but Recommended): If starting from isonipecotic acid, convert it to ethyl isonipecotate using standard methods (e.g., SOCl₂ in ethanol or Fischer esterification). This protects the carboxylic acid.

-

Iminium Ion Formation: Dissolve ethyl isonipecotate (1.0 eq) in a suitable solvent such as methanol or dichloromethane. Add acetone (1.5-2.0 eq). The reaction between the secondary amine and the ketone will form an equilibrium with the corresponding enamine and iminium ion.

-

Reduction: To the solution from Step 2, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

-

Causality Insight: NaBH(OAc)₃ is selected because it is less reactive than NaBH₄ and selectively reduces the iminium ion in the presence of the ketone (acetone), driving the equilibrium towards the N-alkylated product. Its use avoids the need for strict pH control often required with other hydrides.

-

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 1-isopropylpiperidine-4-carboxylate.

-

Saponification (Ester Hydrolysis): Dissolve the crude ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

-

Acidification and Isolation: Cool the reaction mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ether) to remove any non-acidic impurities. Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 5-6. The target compound, this compound, will precipitate as a zwitterion.

-

Purification: Collect the solid product by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/isopropanol) to yield the final product with high purity.

Self-Validation: The purity of the final compound must be confirmed analytically. A sharp melting point and clean spectra from HPLC, LC-MS, and NMR (as described in the next section) serve as validation of the protocol's success.

Part 3: Spectroscopic and Analytical Characterization

Confirming the structural identity and purity of the synthesized this compound is a critical step that relies on a suite of standard analytical techniques. Based on the known structure and data from analogous compounds, the expected spectroscopic signatures are as follows.[8][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a definitive map of the proton environment. Key expected signals include:

-

A doublet corresponding to the six equivalent methyl protons of the isopropyl group.

-

A septet for the single methine proton of the isopropyl group, coupled to the six methyl protons.

-

A series of multiplets in the piperidine ring region, corresponding to the axial and equatorial protons on carbons 2, 3, 5, and 6.

-

A multiplet for the proton at the 4-position (methine proton alpha to the carboxyl group).

-

A broad singlet for the carboxylic acid proton (OH), which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon skeleton. Expected signals include:

-

A signal for the carbonyl carbon of the carboxylic acid (~175-185 ppm).

-

Signals for the piperidine ring carbons.

-

Signals for the methine and methyl carbons of the isopropyl group.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify key functional groups.

-

A very broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

-

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.

-

C-H stretching vibrations will be observed just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. In Electrospray Ionization (ESI) mode, the compound is expected to show a prominent ion corresponding to [M+H]⁺ at m/z 172.13, confirming the molecular mass of 171.24 Da.[10]

Part 4: Applications in Research and Drug Development

The utility of this compound lies in its role as a functionalized building block, or synthon, for the construction of more complex drug candidates.[1] Its parent molecule, isonipecotic acid, is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[4] Derivatives of this scaffold are actively explored for their potential as anticonvulsant agents and other neurological therapeutics.[11][12]

The strategic incorporation of the N-isopropyl group serves several key purposes in drug design:

-

Modulation of Lipophilicity: The alkyl group increases the molecule's lipophilicity compared to the parent isonipecotic acid, which can enhance its ability to cross cellular membranes, including potentially the blood-brain barrier.

-

Steric Influence: The bulky isopropyl group can dictate the binding orientation of the molecule within a target protein's active site, potentially increasing affinity or altering the pharmacological profile (e.g., shifting from an agonist to an antagonist).

-

Metabolic Blocking: N-alkylation can prevent metabolic N-dealkylation, potentially increasing the compound's in vivo half-life.

Sources

- 1. nbinno.com [nbinno.com]

- 3. Isonipecotic acid Online | Isonipecotic acid Manufacturer and Suppliers [scimplify.com]

- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 5. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - this compound (C9H17NO2) [pubchemlite.lcsb.uni.lu]

- 11. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the IUPAC Nomenclature and Properties of 1-Isopropylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-isopropylpiperidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will deconstruct its International Union of Pure and Applied Chemistry (IUPAC) name to elucidate the principles of chemical nomenclature, detail its physicochemical properties, and explore its role as a valuable building block in the synthesis of complex pharmaceutical agents. The narrative emphasizes the causality behind nomenclature rules and the strategic importance of the piperidine scaffold in modern drug development.

Deconstructing the IUPAC Name: A Systematic Approach

The unambiguous naming of chemical structures is fundamental for clear scientific communication.[1] The IUPAC system provides a logical framework to achieve this, ensuring every compound has a unique, universally recognized name. The preferred IUPAC name for the topic compound is 1-(propan-2-yl)piperidine-4-carboxylic acid .[2] The common name, this compound, is also widely used and understood.

The naming process follows a hierarchical set of rules based on identifying the parent structure and its principal functional groups.

Caption: Logical workflow for deriving the IUPAC name.

The Parent Heterocycle: Piperidine

The core of the molecule is a six-membered saturated ring containing one nitrogen atom.[3] This parent hydride is known as piperidine .[3][4] The piperidine ring is a prevalent scaffold in pharmaceuticals due to its conformational rigidity and ability to present substituents in well-defined three-dimensional space.[5]

The Principal Functional Group: Carboxylic Acid

The molecule contains two functional groups: a tertiary amine (part of the ring) and a carboxylic acid (-COOH). According to IUPAC priority rules, the carboxylic acid is the principal functional group, as it holds a higher rank than an amine.[6][7][8][9] This seniority dictates that the compound's name will end with the suffix "-oic acid" or, in this case, "carboxylic acid" because the carboxyl group is attached to a ring.

Numbering the Ring

Numbering of the piperidine ring is governed by the position of the principal functional group. The goal is to assign the lowest possible number (locant) to the carbon bearing the carboxylic acid. In this molecule, the carboxylic acid is located at position 4 . The nitrogen atom is inherently at position 1.

Identifying Substituents

With the parent and principal group defined, all other attached groups are treated as substituents.

-

Isopropyl Group: There is an isopropyl group, systematically named propan-2-yl , attached to the nitrogen atom at position 1.[2] Its position is designated with the prefix "1- ".

Assembling the Final Name

Combining these elements in the standard order (substituent-parent-suffix) yields the full IUPAC name: 1-(propan-2-yl)piperidine-4-carboxylic acid .

Chemical Identity and Physicochemical Properties

Accurate identification is critical for regulatory, safety, and research purposes. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

Caption: 2D structure of 1-(propan-2-yl)piperidine-4-carboxylic acid.

| Property | Value | Source |

| IUPAC Name | 1-(propan-2-yl)piperidine-4-carboxylic acid | [2] |

| CAS Number | 280771-97-3 | [2][10][11] |

| Molecular Formula | C9H17NO2 | [2][10][12] |

| Molecular Weight | 171.24 g/mol | [2][11] |

| Appearance | White crystalline powder | [10] |

Synthesis and Application in Drug Discovery

Piperidine-4-carboxylic acid derivatives are not typically final drug products but serve as crucial intermediates or building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs).[5][]

Conceptual Synthesis Workflow

A common synthetic strategy involves the N-alkylation of a piperidine-4-carboxylic acid ester (also known as an isonipecotic acid ester), followed by hydrolysis to yield the final carboxylic acid. This approach protects the carboxylic acid moiety during the N-alkylation step.

Caption: A conceptual workflow for the synthesis of the title compound.

This two-step process is efficient. The initial N-alkylation can be achieved via reductive amination of ethyl 4-oxopiperidine-1-carboxylate with acetone or through direct alkylation of ethyl isonipecotate with an isopropyl halide.[14] The subsequent ester hydrolysis is a standard procedure, typically performed under basic conditions (e.g., using NaOH or KOH) followed by acidic workup to protonate the carboxylate.[15]

Role in Medicinal Chemistry

The strategic value of this compound in drug development is multifaceted:

-

Scaffold for Lead Optimization: The piperidine ring provides a conformationally constrained scaffold that is metabolically stable and can be functionalized at multiple positions.[5]

-

Vector for Physicochemical Properties: The tertiary amine and carboxylic acid groups are ionizable. Modifying these groups allows medicinal chemists to fine-tune critical drug properties such as solubility, lipophilicity (LogP), and pKa, which directly impact absorption, distribution, metabolism, and excretion (ADME).

-

Pharmacophore Element: The carboxylic acid group can act as a key hydrogen bond donor/acceptor or form ionic interactions with biological targets. In cases where the carboxylic acid moiety leads to poor metabolic stability or membrane permeability, it can be replaced with bioisosteres (e.g., tetrazoles, hydroxamates) to improve the compound's overall profile.[16][17][18]

Conclusion

This compound is a well-defined chemical entity whose structure is precisely described by the systematic rules of IUPAC nomenclature. Beyond its name, it represents a versatile and highly valuable chemical tool for researchers and drug developers. Its piperidine core offers a robust scaffold for building molecular complexity, while its functional groups provide handles for optimizing pharmacokinetic and pharmacodynamic properties. A thorough understanding of its nomenclature, properties, and synthetic accessibility is essential for its effective application in the pursuit of novel therapeutics.

References

- Master Organic Chemistry. (2011, February 14).

- YouTube. (2025, December 19). How Do You Prioritize Functional Groups In IUPAC?[Link]

- StudySmarter. (2023, November 30). Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons. [Link]

- eGPAT. (2017, August 8).

- Reddit. (2023, January 29).

- PubChem. This compound. [Link]

- PubChemLite. This compound (C9H17NO2). [Link]

- Fiveable. Piperidine Definition - Organic Chemistry Key Term. [Link]

- MolecularInfo.

- Chemistry Stack Exchange. (2018, April 18).

- IUPAC.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5).

- National Center for Biotechnology Information. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]

- Wikipedia. Isonipecotic acid. [Link]

- Wikipedia. Piperidine. [Link]

- ResearchGate. (2025, August 7). Spectroscopic studies of the 1:1 complex of piperidine-4-carboxylic acid (isonipecotic acid) with 2,6-dichloro-4-nitrophenol. [Link]

- IUPAC. p-3 characteristic (functional)

- Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

- PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. [Link]

- ResearchGate.

- National Center for Biotechnology Information. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)

- ResearchGate. (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. nbinno.com [nbinno.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. egpat.com [egpat.com]

- 9. reddit.com [reddit.com]

- 10. 1-Isopropyl-piperidine-4-carboxylic acid, CasNo.280771-97-3 BOC Sciences United States [bocscichem.lookchem.com]

- 11. scbt.com [scbt.com]

- 12. echemi.com [echemi.com]

- 14. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Unseen Scaffold: An In-depth Technical Guide to 1-Isopropylpiperidine-4-carboxylic Acid

An internal monologue from a Senior Application Scientist: In the vast landscape of pharmaceutical development, some molecules, while not blockbuster drugs themselves, form the critical backbone of countless therapeutic agents. 1-Isopropylpiperidine-4-carboxylic acid is one such unsung hero. Its discovery isn't a story of a single "eureka" moment, but rather an evolution of synthetic strategy, a testament to the enduring importance of the piperidine scaffold in medicinal chemistry. This guide delves into the core of this molecule, from its likely synthetic origins to its significance for researchers and drug development professionals.

Part 1: Deconstructing the Origins - A Likely History

The specific historical account of the first synthesis of this compound is not prominently documented in scientific literature. Its emergence is more likely a logical progression in the exploration of N-substituted piperidine-4-carboxylic acid derivatives for modulating pharmacological activity. The parent molecule, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a conformationally restricted analog of the neurotransmitter gamma-aminobutyric acid (GABA) and has been known to be a partial agonist of the GABA-A receptor.[1][2] The piperidine ring is a ubiquitous feature in many biologically active compounds.[3]

The "discovery" of this compound, therefore, can be best understood as a result of systematic structure-activity relationship (SAR) studies. Medicinal chemists frequently modify the N-substituent of the piperidine ring to fine-tune properties like receptor affinity, selectivity, and pharmacokinetic profiles.[1] The introduction of a small, lipophilic isopropyl group is a common tactic to explore the impact of steric bulk and lipophilicity on a molecule's biological target interaction.

Part 2: The Synthetic Blueprint - A Probable Pathway

A plausible and efficient method for the synthesis of this compound involves the N-alkylation of piperidine-4-carboxylic acid (isonipecotic acid). This well-established chemical transformation is a cornerstone of piperidine chemistry.

Proposed Synthetic Workflow

The synthesis can be logically broken down into two primary stages: esterification of the carboxylic acid and subsequent N-alkylation, followed by hydrolysis of the ester to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Esterification of Piperidine-4-carboxylic Acid

-

Rationale: The carboxylic acid group is protected as an ester to prevent it from interfering with the subsequent N-alkylation step.

-

Procedure:

-

Suspend piperidine-4-carboxylic acid in an excess of dry methanol or ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (or a catalytic amount of a strong acid like sulfuric acid) to the suspension while stirring.

-

Allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).

-

Remove the excess alcohol under reduced pressure.

-

The resulting ester hydrochloride can be neutralized with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the piperidine-4-carboxylic acid ester.

-

Step 2: N-Alkylation of the Piperidine Ester

-

Rationale: The secondary amine of the piperidine ring is alkylated with an isopropyl source.

-

Procedure:

-

Dissolve the piperidine-4-carboxylic acid ester in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the solution.

-

Add 2-bromopropane (isopropyl bromide) to the reaction mixture.

-

Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 3: Hydrolysis of the Ester

-

Rationale: The protecting ester group is removed to yield the final carboxylic acid.

-

Procedure:

-

Dissolve the purified this compound ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and stir for several hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Carefully acidify the aqueous solution with a strong acid, such as hydrochloric acid, to a pH of approximately 2-3, which will precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Part 3: Physicochemical Properties and Data

| Property | Value | Source |

| Molecular Formula | C9H17NO2 | [4][5][6] |

| Molecular Weight | 171.24 g/mol | [4][6] |

| CAS Number | 280771-97-3 | [4][5][6] |

| Appearance | White crystalline powder | [5] |

| Purity | ≥95% (typical) | [5] |

| Storage | Room temperature, sealed well | [5][7] |

Part 4: Significance and Applications in Drug Development

While specific, high-profile applications of this compound are not extensively detailed in public literature, its value lies in its role as a versatile building block and intermediate in the synthesis of more complex molecules.[5] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals.[3][8]

The N-isopropyl group can impart several desirable properties to a drug candidate, including:

-

Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.

-

Modified Receptor Binding: The steric bulk of the isopropyl group can influence the binding affinity and selectivity for a biological target.

-

Improved Metabolic Stability: The isopropyl group can block sites of metabolism, potentially increasing the half-life of a drug.

Derivatives of N-substituted piperidines have been investigated for a multitude of therapeutic areas, including as analgesics, anti-inflammatory agents, and treatments for neurological disorders.[3] For instance, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and evaluated as inhibitors of steroid-5α-reductase.[9] Furthermore, piperidine derivatives are being studied as inhibitors of enzymes crucial for the survival of pathogens like Mycobacterium tuberculosis.[10]

Part 5: Future Outlook

The journey of this compound is far from over. As medicinal chemists continue to explore the vast chemical space around the piperidine core, this seemingly simple molecule will undoubtedly serve as a key starting point for the synthesis of novel therapeutic agents. Its utility in creating libraries of compounds for high-throughput screening and its role in the iterative process of lead optimization ensure its continued relevance in the field of drug discovery.

References

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

- MDPI. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(15), 4987.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.

- Perumal, R. V., Adiraj, M., & P. (2001). Synthesis, analgesic and anti inflammatory evaluation of substituted 4-piperidones. Indian Drugs, 38, 156.

- Wikipedia. (n.d.). Isonipecotic acid.

- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 367.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. 1-Isopropyl-piperidine-4-carboxylic acid, CasNo.280771-97-3 BOC Sciences United States [bocscichem.lookchem.com]

- 6. This compound | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 280771-97-3|this compound|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine-4-Carboxylic Acid Scaffold: A Versatile Core for Modern Drug Discovery

An In-depth Technical Guide to the Synthesis, Structure-Activity Relationships, and Therapeutic Applications of 1-Isopropylpiperidine-4-carboxylic Acid and its Structural Analogs

Authored by a Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals.[1] When functionalized with a carboxylic acid at the 4-position, it becomes a versatile scaffold for generating diverse libraries of bioactive compounds. This technical guide provides an in-depth exploration of this compound and its structural analogs, targeting researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this core and its derivatives, dissect the nuanced structure-activity relationships that govern their therapeutic effects, and provide detailed experimental protocols for their synthesis and evaluation. The guide will focus on two prominent areas of application: the inhibition of the GABA transporter 1 (GAT1) for the treatment of neurological disorders and the dual agonism of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ) for managing metabolic diseases.

Introduction: The Significance of the Piperidine-4-Carboxylic Acid Core

The piperidine moiety is a privileged scaffold in drug design, offering a unique combination of properties.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to interact with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor interactions.

The addition of a carboxylic acid group at the 4-position introduces a key pharmacophoric feature, capable of forming ionic bonds and hydrogen bonds with receptor active sites. This, combined with the ability to modify the piperidine nitrogen, has led to the development of a wide range of therapeutic agents. This compound serves as a representative example of this class of compounds, where the N-isopropyl group imparts specific lipophilicity and steric bulk that can modulate pharmacological activity.

The structural analogs of this core have been investigated for a multitude of therapeutic applications, including but not limited to:

-

GABA Uptake Inhibitors: For the treatment of epilepsy and other neurological disorders.[2]

-

PPARα/γ Agonists: For the management of type 2 diabetes and dyslipidemia.

-

Antimicrobial Agents: Demonstrating activity against various pathogens.

-

Anticancer Agents: Showing potential in inhibiting cancer cell proliferation.[3]

This guide will focus on the first two applications, providing a comprehensive overview of the science behind these promising therapeutic avenues.

Synthetic Strategies for this compound and Its Analogs

The synthesis of this compound and its analogs can be achieved through several reliable methods. The most common approach involves the N-alkylation of a piperidine-4-carboxylic acid precursor.

Synthesis of the Core Molecule: this compound

A straightforward and efficient method for the synthesis of this compound is the reductive amination of piperidine-4-carboxylic acid (isonipecotic acid) with acetone.[4][5] This one-pot reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ to the desired N-isopropyl derivative.

Experimental Protocol: Synthesis of this compound

Materials:

-

Piperidine-4-carboxylic acid (Isonipecotic acid)

-

Acetone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)[6]

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCE or THF, add acetone (1.5-2.0 eq).

-

pH Adjustment (Optional): If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion. The optimal pH for most reductive aminations is mildly acidic (pH 4-6).[7]

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Characterization:

-

¹H NMR and ¹³C NMR: To confirm the structure and purity of the final product.[8]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[9][10]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Synthesis of Structural Analogs

The synthesis of structural analogs typically involves modifications at the piperidine nitrogen (N-substitution) or the carboxylic acid group (esterification or amidation).

N-Substitution: A wide variety of analogs can be synthesized by reacting piperidine-4-carboxylic acid or its esters with different aldehydes or ketones via reductive amination, as described above. Alternatively, direct N-alkylation with alkyl halides can be employed, often in the presence of a base like potassium carbonate in a solvent such as DMF.[11]

Carboxylic Acid Modification: The carboxylic acid can be converted to esters or amides using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Structure-Activity Relationships (SAR)

The therapeutic efficacy of this compound analogs is highly dependent on their structural features. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

GABA Uptake Inhibitors

Analogs of piperidine-4-carboxylic acid and the isomeric nipecotic acid (piperidine-3-carboxylic acid) are potent inhibitors of the GABA transporter 1 (GAT1).[12] Inhibition of GAT1 increases the concentration of GABA in the synaptic cleft, enhancing inhibitory neurotransmission, which is a key mechanism for controlling seizures in epilepsy.[13]

The general pharmacophore for GAT1 inhibition consists of a GABA-mimetic core (the piperidine carboxylic acid) and a lipophilic side chain attached to the piperidine nitrogen.

Key SAR Insights for GAT1 Inhibitors:

-

Lipophilic Side Chain: The nature and length of the N-substituent are critical for potency. Large, lipophilic groups, often containing aromatic rings, are generally preferred for high affinity.

-

Stereochemistry: The stereochemistry of the piperidine ring can significantly impact activity. For nipecotic acid-based inhibitors, the (R)-enantiomer is typically more potent.

-

Carboxylic Acid: The free carboxylic acid is essential for interacting with the transporter. Esterification to create prodrugs can improve blood-brain barrier penetration, but the ester must be cleaved in vivo to release the active acid.[14]

| Compound | N-Substituent | GAT1 Inhibition (IC₅₀/pIC₅₀) | Reference |

| Nipecotic Acid | -H | - | [14] |

| Tiagabine | 4,4-Bis(3-methyl-2-thienyl)-3-butenyl | Potent (nM range) | [15] |

| (S)-SNAP-5114 analog | 2-[tris(4-methoxyphenyl)]methoxy} ethyl | High potency at mGAT4 | [5] |

| rac-(u)-13c | N-arylalkyl | pIC₅₀ = 5.67 (mGAT1), pIC₅₀ = 6.14 (hGAT1) | [5] |

Dual PPARα/γ Agonists

Certain analogs of piperidine-4-carboxylic acid have been identified as potent dual agonists of PPARα and PPARγ.[16] These nuclear receptors are key regulators of glucose and lipid metabolism, and dual agonists have the potential to treat type 2 diabetes and dyslipidemia with a single molecule.[17]

Key SAR Insights for PPARα/γ Agonists:

-

Acidic Head Group: A carboxylic acid or a bioisostere is crucial for interacting with the ligand-binding domain of the PPARs.

-

Linker: The nature and length of the linker connecting the piperidine core to other structural motifs influence the potency and selectivity for PPAR subtypes.

-

Lipophilic Tail: A lipophilic tail group is required to occupy the hydrophobic pocket of the ligand-binding domain.

| Compound | Structure | PPARα Agonism (EC₅₀) | PPARγ Agonism (EC₅₀) | Reference |

| Rosiglitazone (Control) | Thiazolidinedione derivative | - | 5.61 µM (IC₅₀) | [9] |

| Piperine Derivative 2a | Piperine-amino acid conjugate | - | 2.43 µM (IC₅₀) | [9] |

| Piperine Derivative 2t | Piperine-amino acid conjugate | - | 1.03 µM (IC₅₀) | [9] |

Mechanism of Action

Inhibition of GABA Transporter 1 (GAT1)

GAT1 is a sodium- and chloride-dependent transporter that removes GABA from the synaptic cleft.[2] Piperidine-carboxylic acid-based inhibitors act by competitively binding to the GABA binding site on the transporter. More complex inhibitors like tiagabine exhibit a mixed-type inhibition, initially competing with GABA for binding in the outward-open conformation of the transporter and then locking it in an inward-open conformation, preventing further transport cycles.[13]

Caption: PPARα/γ Agonism Signaling Pathway.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a highly fruitful area of research in medicinal chemistry. The versatility of this core structure allows for the development of potent and selective modulators of a wide range of biological targets. The success of nipecotic acid derivatives as GABA uptake inhibitors and the promise of piperidine-based dual PPARα/γ agonists highlight the therapeutic potential of this class of compounds.

Future research in this area will likely focus on:

-

Fine-tuning SAR: To improve potency, selectivity, and pharmacokinetic properties.

-

Exploring New Therapeutic Areas: Investigating the potential of these analogs for other diseases, such as cancer and inflammatory disorders.

-

Developing Novel Synthetic Methodologies: To enable more efficient and diverse synthesis of analog libraries.